{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE
Overview
Description
{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}[1-(METHYLSULFONYL)-4-PIPERIDYL]METHANONE is a useful research compound. Its molecular formula is C16H27N5O5S2 and its molecular weight is 433.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine is 433.14536133 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
A study by Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, highlighting compounds with a piperazine substituent as showing promising efficacy against various cancer cell lines. This suggests that modifications incorporating piperazine structures, similar to your compound of interest, can enhance anticancer properties (Turov, 2020).
Antibacterial and Biofilm Inhibition
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities against various bacterial strains. The study indicates that incorporating pyrazole and piperazine units can lead to compounds with significant antibacterial efficacy (Mekky & Sanad, 2020).
Enzyme Inhibition
Research into the oxidative metabolism of novel antidepressants involving piperazine structures, such as Lu AA21004, reveals insights into the enzymatic pathways involved in drug metabolism. This suggests the potential for compounds with piperazine moieties to be studied for their interactions with specific enzymes, potentially offering therapeutic applications through enzyme inhibition (Hvenegaard et al., 2012).
Molecular Structure and Interaction Studies
The molecular structure and interaction studies of compounds featuring pyrazole, piperazine, and sulfonyl groups provide a foundation for understanding the chemical and physical properties that contribute to their biological activities. For instance, Shawish et al. (2021) investigated s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, offering valuable insights into the molecular interactions that govern their stability and reactivity (Shawish et al., 2021).
Properties
IUPAC Name |
[4-(1,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O5S2/c1-13-15(12-17-18(13)2)28(25,26)21-10-8-19(9-11-21)16(22)14-4-6-20(7-5-14)27(3,23)24/h12,14H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWXOBCNVZMZNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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